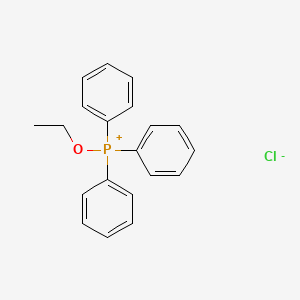
Ethoxytriphenylphosphonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxytriphenylphosphonium chloride is an organic compound with the chemical formula C20H20ClP. It is a quaternary phosphonium salt, typically appearing as a white to off-white crystalline solid. This compound is known for its applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxytriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The reaction mixture is then heated to a temperature range of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often exceeding 94% yield and 99% purity .
Chemical Reactions Analysis
Types of Reactions
Ethoxytriphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the formation of ylides.
Radical Reactions: Tertiary phosphines, including this compound, can promote radical reactions through single-electron-transfer (SET) processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and reducing agents. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include ylides, which are key intermediates in the synthesis of alkenes via the Wittig reaction .
Scientific Research Applications
Ethoxytriphenylphosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethoxytriphenylphosphonium chloride involves its ability to form ylides, which are intermediates in the Wittig reaction. The phosphonium group can undergo nucleophilic attack, leading to the formation of a stable ylide. This ylide can then react with carbonyl compounds to form alkenes . Additionally, the compound’s ability to target mitochondrial membranes makes it useful in drug delivery systems .
Comparison with Similar Compounds
Ethoxytriphenylphosphonium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A precursor in the synthesis of this compound, used widely in organic synthesis.
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of an ethyl group, used in similar applications.
Phenyltriphenylphosphonium chloride: Another related compound with a phenyl group, used in organic synthesis and research.
This compound stands out due to its specific applications in the Wittig reaction and its potential in drug delivery systems targeting mitochondria .
Properties
Molecular Formula |
C20H20ClOP |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethoxy(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C20H20OP.ClH/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
LYXGJNXRSQUBSD-UHFFFAOYSA-M |
Canonical SMILES |
CCO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















